molecular formula C23H24N2O2 B6046401 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine

Cat. No.: B6046401
M. Wt: 360.4 g/mol
InChI Key: LSJHKAIHZJUKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 1,3-benzodioxole and a naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.

    Naphthylmethylation: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Piperazine Ring Formation: The final step involves the reaction of the benzodioxole and naphthylmethyl intermediates with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-4-21-13-18(5-7-20(21)3-1)15-24-9-11-25(12-10-24)16-19-6-8-22-23(14-19)27-17-26-22/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJHKAIHZJUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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